3-Chloro-6-methoxy-1,2,4,5-tetrazine
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Overview
Description
3-Chloro-6-methoxy-1,2,4,5-tetrazine is a chemical compound with the molecular formula C3H3ClN4O . It belongs to a special class of heterocyclic compounds known as tetrazines . Tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
The synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines has been achieved via a Sonogashira-type cross-coupling reaction . The alkynyl products have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation . The synthetic applicability of this new approach is showcased through the preparation of several unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three carbon atoms, three hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom . The absence of weak bonds except for the aromatic group and the C=N linkages provides tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Scientific Research Applications
Structural and Photophysical Studies
- 3-Chloro-6-methoxy-1,2,4,5-tetrazine is used in the preparation of ligands and metal complexes for structural and photophysical studies. For instance, a study by Stetsiuk et al. (2019) explored the preparation of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine from 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine. They analyzed ligands and zinc(II)/cadmium(II) metal complexes, revealing interesting photophysical properties and semi-coordination with metal centers.
Synthesis and Reactivity
- The compound is involved in the synthesis of other chemicals through reactions like the inverse electron demand Diels-Alder reactions. Sakya et al. (1997) demonstrated the preparation of various derivatives of tetrazine, including 3-methoxy-6-methylthio-1,2,4,5-tetrazine, from 3,6-bis(methylthio)-1,2,4,5-tetrazine, highlighting its reactivity in cycloaddition reactions (Sakya et al., 1997).
Coordination Chemistry
- 1,2,4,5-Tetrazine and its derivatives, including this compound, exhibit unique coordination chemistry. They are characterized by their electron and charge transfer phenomena and ability to bridge metal centers. Kaim (2002) highlights the peculiarities of tetrazines in coordination polymers and their use in supramolecular materials due to their structural and electron transfer properties (Kaim, 2002).
Corrosion Inhibition
- This compound is also investigated for its role in corrosion inhibition. Elkadi et al. (2000) explored the inhibition effect of 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine on mild steel corrosion, demonstrating its efficacy as a corrosion inhibitor in acidic media (Elkadi et al., 2000).
Synthesis of Electroactive Materials
- Tetrazines, including the 3-Chloro-6-methoxy variant, are integral in the synthesis of electroactive materials. Min et al. (2021) researched the tuning of redox potentials of tetrazines for use as electrode materials in Li-ion cells, showcasing the influence of substituents on redox potentials and electron transfer rates (Min et al., 2021).
Biological Applications
- In bioorthogonal chemistry, tetrazines are used for conjugation and labeling in biological experiments. For example, Karver et al. (2011) synthesized and evaluated tetrazines for bioorthogonal labeling, identifying compounds suitable for different biological applications (Karver et al., 2011).
Photo- and Electroactive Applications
- Tetrazine derivatives, including this compound, are studied for their application in photo- and electroactive materials. Lipunova et al. (2021) reviewed the use of tetrazine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements, underlining their significance in the field of functional materials (Lipunova et al., 2021).
Mechanism of Action
Target of Action
1,2,4,5-tetrazine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . They have also been used as ligands for metal complexes .
Mode of Action
1,2,4,5-tetrazines are known to participate as dienes in inverse electron demand (id) diels–alder cycloaddition reactions to afford multi-substituted pyridazines . This property has been used for the preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .
Biochemical Pathways
1,2,4,5-tetrazines have been used as dienes in biorthogonal cycloaddition reactions for their rapid bioconjugation to various molecules . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
1,2,4,5-tetrazines have been reported to have applications in the creation of (in)organic functional materials/fluorophores .
Action Environment
The properties and applications of various 1,2,4,5-tetrazines derivatives have gained much interest from researcher groups in various fields , suggesting that these compounds may exhibit different behaviors under different environmental conditions.
Biochemical Analysis
Cellular Effects
Tetrazines have been reported to be used as “ultra-bright” bioorthogonal probes for fluorogenic bio-visualization in living cells .
Molecular Mechanism
Tetrazines are known to participate in inverse electron demand Diels–Alder cycloaddition reactions .
Metabolic Pathways
Tetrazines are known to undergo a variety of organic transformations .
Properties
IUPAC Name |
3-chloro-6-methoxy-1,2,4,5-tetrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c1-9-3-7-5-2(4)6-8-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGPAKSIBSKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(N=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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